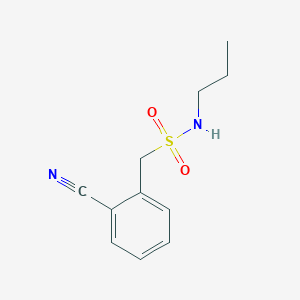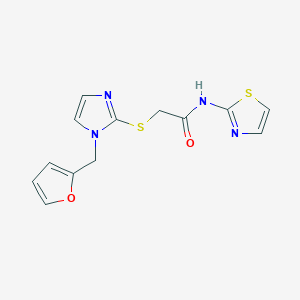
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule "2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide" is a synthetic compound that has been the subject of various studies due to its potential pharmacological properties. While the exact molecule is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed for their potential as antiviral, anticancer, and antiallergic agents, as well as for their interactions with biological targets such as metabotropic glutamate receptor 1 (mGluR1).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another example is the synthesis of thiazolo[3,2-a]pyrimidinones using 2-chloroacetamides as electrophilic building blocks, which involves elimination reactions to form the desired ring structures .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to optimize geometric bond lengths and angles, which are then compared with X-ray diffraction values to confirm the structure . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of the molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored through their interactions with biological targets. For instance, molecular docking studies have been conducted to predict the binding affinity of compounds to specific proteins, such as SARS-CoV-2 protease for antiviral activity or human cancer cell lines for antiproliferative activity . These studies help in understanding the potential mechanisms of action of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic techniques like FT-IR and FT-Raman, which provide information on vibrational modes and intermolecular interactions . The drug likeness of these compounds is assessed based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are calculated to predict their behavior in biological systems . Additionally, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined to gain insight into the chemical reactivity and stability of the compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide have been investigated for their anticancer properties. For instance, derivatives of fluoro-substituted benzo[b]pyran demonstrated significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, showcasing the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Antimicrobial and Antifungal Activity
Research on benzothiazole pyrimidine derivatives has revealed promising antimicrobial and antifungal activities. These compounds were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus flavus, showing significant efficacy. This suggests that such compounds can be potent agents in combating microbial infections (Maddila et al., 2016).
Antiviral Properties
A novel study highlighted the antiviral activity of a compound closely related to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide against SARS-CoV-2. Quantum chemical insights and molecular docking studies suggested that this compound could irreversibly interact with the SARS-CoV-2 protease, indicating its potential as an antiviral agent, especially relevant in the context of the COVID-19 pandemic (Mary et al., 2020).
Anti-inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the chemical , has shown that these compounds possess significant anti-inflammatory and analgesic activities. This suggests a potential application in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Agents
Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a structural analogue, demonstrated moderate anticonvulsant activity. This opens avenues for further exploration of similar compounds in the development of new anticonvulsant drugs, highlighting the potential utility of such derivatives in epilepsy treatment (Severina et al., 2020).
Eigenschaften
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-16-5-1-14(2-6-16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-3-7-17(22)8-4-15/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGMWYHFIQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)


